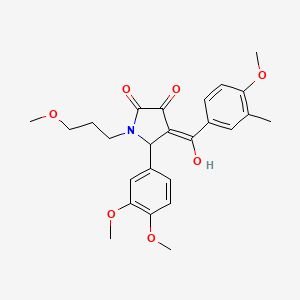![molecular formula C14H14N4O2 B5360730 ethyl (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)acetate](/img/structure/B5360730.png)
ethyl (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
Ethyl (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)acetate has been extensively studied for its potential applications in various fields. In pharmaceuticals, it has shown promising results as an anticancer agent, with studies indicating that it induces apoptosis in cancer cells. It has also been investigated for its antiviral and antibacterial properties. In agrochemicals, it has been tested for its herbicidal and insecticidal activities. In materials science, it has been explored for its potential use as a fluorescent probe.
Mécanisme D'action
The mechanism of action of ethyl (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)acetate is not fully understood. However, studies have shown that it induces apoptosis in cancer cells through the activation of caspase-3 and caspase-9 pathways. It has also been suggested that it inhibits the replication of viruses and bacteria by disrupting their DNA synthesis.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and minimal side effects in animal studies. It has been found to be rapidly metabolized in the liver and excreted through the urine. However, further studies are needed to determine its long-term effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)acetate has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, its limited solubility in water can pose a challenge for some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for the research on ethyl (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)acetate. In pharmaceuticals, further studies are needed to determine its efficacy as an anticancer agent and its potential use in combination with other drugs. In agrochemicals, it can be further explored for its herbicidal and insecticidal activities. In materials science, it can be investigated for its potential use as a fluorescent probe in biological imaging. Additionally, more research is needed to fully understand its mechanism of action and potential long-term effects on human health.
Conclusion
In conclusion, this compound is a promising compound that has potential applications in various fields. Its synthesis method has been optimized to obtain high yields and purity, and its low toxicity and minimal side effects make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential long-term effects on human health.
Méthodes De Synthèse
Ethyl (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)acetate can be synthesized through a multi-step process involving the reaction of 2-aminobenzonitrile with ethyl acetoacetate, followed by cyclization and further reactions with appropriate reagents. The synthesis method has been optimized to obtain high yields and purity of the compound.
Propriétés
IUPAC Name |
ethyl 2-(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-3-20-12(19)8-11-15-14-13(17-16-11)9-6-4-5-7-10(9)18(14)2/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHMWKUZRYMYMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(C3=CC=CC=C3N2C)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-furamide](/img/structure/B5360651.png)
![7-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5360652.png)
![N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycine](/img/structure/B5360662.png)

![7-acetyl-6-(3,4-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5360667.png)
![N-(2-fluorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5360672.png)


![N-[(8-methoxy-5-quinolinyl)methyl]-N,2-dimethyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5360691.png)
![{(1S)-1-benzyl-1-methyl-2-oxo-2-[4-(4-thiomorpholinyl)-1-piperidinyl]ethyl}amine dihydrochloride](/img/structure/B5360697.png)

![N-allyl-N'-(3-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5360711.png)
![2-{1-[(1-methyl-4-phenylpiperidin-4-yl)methyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5360725.png)
![ethyl 2-[(2,4-dimethoxyphenyl)hydrazono]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate](/img/structure/B5360738.png)